Product packaging for 5-(1-Amino-ethyl)-furan-2-carboxylic acid(Cat. No.:CAS No. 883544-63-6)

5-(1-Amino-ethyl)-furan-2-carboxylic acid

Cat. No.: B3163342
CAS No.: 883544-63-6
M. Wt: 155.15 g/mol
InChI Key: JMOQQZJEIWEKMY-UHFFFAOYSA-N
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Description

Historical Context of Furan (B31954) Chemistry in Organic Synthesis

The study of furan chemistry has a rich history dating back to the 18th century. The first derivative of furan to be described was 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780. wikipedia.orgutripoli.edu.ly Another pivotal moment came in 1831 when Johann Wolfgang Döbereiner produced furfural (B47365), a key furan derivative, which was later characterized by John Stenhouse. wikipedia.orgchemeurope.com The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org The name "furan" itself is derived from the Latin word furfur, meaning bran, from which furfural was originally produced. wikipedia.orgchemeurope.com

Classic synthetic methods for creating the furan ring, such as the Paal-Knorr synthesis (from 1,4-diketones) wikipedia.orgpharmaguideline.comorganic-chemistry.org and the Feist-Benary synthesis (from α-halo ketones and β-dicarbonyl compounds), wikipedia.orgchemeurope.comwikipedia.org have been foundational in organic chemistry. wikipedia.orgpharmaguideline.com These reactions provided reliable pathways to substituted furans, which are common structures in many natural products. wikipedia.org More modern techniques, like the Achmatowicz reaction, allow for the conversion of furans into other valuable heterocyclic structures like dihydropyrans, showcasing the furan ring as a versatile synthetic intermediate. wikipedia.orgacs.orgnih.gov

Significance of Amino Acid Moieties in Chemical Research

Amino acids are fundamental biomolecules that serve as the building blocks of proteins. quimicaorganica.org Their structure, containing at least one amino group and one carboxyl group, makes them essential for countless biological functions. quimicaorganica.org In chemical research, the significance of the amino acid moiety extends far beyond its biological role. These functional groups are crucial in drug development and medicinal chemistry. wikipedia.orgutripoli.edu.ly

Amino acid moieties are incorporated into molecules to enhance their pharmacological profiles. They can improve solubility, facilitate transport across biological membranes, and serve as key interaction points with biological targets like enzymes and receptors. utripoli.edu.lyijabbr.com Amino acids are used to create antimicrobial peptides, which are less prone to microbial resistance, and can act as drug adjuvants or solubility enhancers. wikipedia.orgquimicaorganica.org Furthermore, their inherent chirality is exploited in the synthesis of chiral drugs, where specific stereochemistry is often essential for efficacy and safety. utripoli.edu.ly The integration of amino acid-like side chains into heterocyclic scaffolds is a common strategy in the design of novel therapeutic agents. ijabbr.comnih.gov

Overview of Carboxylic Acid Functionalization in Heterocyclic Systems

The carboxylic acid group is one of the most versatile functional groups in organic chemistry. When attached to a heterocyclic system like a furan ring, it provides a reactive handle for a wide array of chemical transformations. The functionalization of heterocyclic carboxylic acids is a critical aspect of organic synthesis, particularly in the development of pharmaceuticals and functional materials. alfa-chemistry.com

Oxidative degradation of a furan ring can be a synthetic tool to generate a carboxylic acid. ijabbr.comscispace.com Conversely, the carboxylic acid group on a furan ring can undergo numerous reactions. It can be converted into esters, amides, or acid halides, providing entry points for creating more complex molecules. scispace.com Catalytic methods for the oxidation of furan derivatives, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA), are of significant industrial interest for producing bio-based polymers. rsc.orgresearchgate.netnih.govnih.gov The presence of a carboxylic acid on a furan ring can also influence the ring's reactivity in electrophilic substitution reactions and can be removed via decarboxylation when necessary. pharmaguideline.comijabbr.com Recent advances in metallaphotoredox catalysis have further expanded the toolkit for the direct functionalization of carboxylic acids, enabling their use in novel bond-forming reactions under mild conditions. alfa-chemistry.com

Emergence of 5-(1-Amino-ethyl)-furan-2-carboxylic acid as a Research Subject

The compound This compound has emerged as a subject of research interest due to its unique hybrid structure, combining the furan scaffold with both a carboxylic acid and an amino acid-like side chain. While extensive published research on this specific molecule is not widespread, its significance can be understood by examining research on closely related analogues.

The structural components of this molecule suggest its potential as a valuable building block. For instance, the related compound 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) is being explored as a bio-based monomer for producing semi-aromatic polyamides, which are high-performance thermoplastics. acs.orgrsc.org This highlights the potential of furan-based amino acids in the development of sustainable polymers as alternatives to petroleum-based materials like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnih.gov

From a medicinal chemistry perspective, the furan nucleus is a recognized scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyutripoli.edu.lyijabbr.comijabbr.com The incorporation of an aminoethyl side chain, a feature common in many biologically active molecules, alongside the carboxylic acid group, creates a trifunctional molecule with multiple points for modification and interaction with biological systems. Research into substituted furan amino acid derivatives has shown that such compounds can exhibit significant biological activity. scispace.com A recent study detailed the biocatalytic synthesis of 3-acetylamino-5-(α-aminoethyl)-furan , demonstrating a green and efficient pathway to aminoethyl-furan compounds from renewable chitin (B13524) resources. acs.org

The study of this compound is therefore driven by its potential applications as both a specialty monomer for advanced materials and as a versatile scaffold for the synthesis of novel pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B3163342 5-(1-Amino-ethyl)-furan-2-carboxylic acid CAS No. 883544-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-aminoethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOQQZJEIWEKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 1 Amino Ethyl Furan 2 Carboxylic Acid

Enantioselective Synthesis Strategies for the Chiral Aminoethyl Side Chain

The primary challenge in the synthesis of 5-(1-Amino-ethyl)-furan-2-carboxylic acid lies in the stereocontrolled introduction of the α-chiral center in the aminoethyl group. Various sophisticated techniques have been developed to achieve high enantiopurity.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. Transition-metal catalysis and organocatalysis are two prominent approaches.

Transition-Metal Catalyzed Asymmetric Hydrogenation:

A powerful method for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. core.ac.ukdoaj.org This approach typically involves the use of a chiral transition-metal complex, often with rhodium or iridium, and a chiral phosphine (B1218219) ligand. nih.govresearchgate.netsigmaaldrich.com The precursor for the aminoethyl side chain, a 5-acetylfuran derivative, can be converted to an imine, which is then hydrogenated. The choice of the chiral ligand is crucial for achieving high enantioselectivity. P-chiral phosphine ligands, such as TangPhos and various BisP* derivatives, have demonstrated high efficiency in the asymmetric hydrogenation of a wide range of substrates, including ketones and imines, often with excellent enantiomeric excesses (ee) and high turnover numbers. nih.govtcichemicals.com

Catalyst System (Metal/Ligand)Substrate TypeEnantiomeric Excess (ee)YieldReference
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneN-H Ketoiminesup to 95%90-95% researchgate.net
Rh(COD)₂BF₄ / TangPhosα-Arylenamides>99%High sigmaaldrich.com
Ru-C₃-TunePhosβ-Keto estersup to 99.8%>98% sigmaaldrich.com

Organocatalytic Asymmetric Reactions:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids or proline, can catalyze reactions with high stereocontrol. mdpi.com One potential strategy for constructing the chiral aminoethyl group is the asymmetric Michael addition of a nucleophile to a nitroalkene derived from a furan (B31954) aldehyde. mdpi.commsu.edursc.org For instance, the reaction of an aldehyde with a nitrostyrene (B7858105) derivative can be catalyzed by a chiral thiourea-functionalized primary amine, leading to the formation of a new stereocenter with high enantioselectivity. mdpi.com This approach could be adapted to furan-based substrates.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis. wikipedia.orgsigmaaldrich.comtcichemicals.com The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A plausible synthetic route utilizing a chiral auxiliary, such as a chiral oxazolidinone, could be envisioned. wikipedia.org The synthesis would begin with the acylation of the chiral auxiliary with a furan-2-carboxylic acid derivative. Subsequent diastereoselective alkylation of the enolate with an electrophile that can be converted to the aminoethyl group would establish the chiral center. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched product. Pseudoephedrine is another practical chiral auxiliary that has been successfully used in the asymmetric alkylation of amides. nih.gov

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)Key FeaturesReference
Evans' OxazolidinonesAldol ReactionsHighForms two contiguous stereocenters wikipedia.org
PseudoephenamineAlkylationHighCrystalline derivatives, easy to separate nih.gov
(R)-BINOLGlycine Alkylation69-86% deSynthesis of uncommon R-amino acids wikipedia.org

Biocatalytic Transformations in Compound Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as transaminases, are particularly well-suited for the synthesis of chiral amines. researchgate.netlookchem.comnih.govrsc.orgnih.gov

Reductive Amination using Transaminases:

Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net A key precursor, 5-acetylfuran-2-carboxylic acid, could be subjected to a biocatalytic reductive amination using a suitable transaminase and an amine donor (e.g., L-alanine or isopropylamine) to yield the desired (R)- or (S)-5-(1-aminoethyl)-furan-2-carboxylic acid with high enantiomeric excess. Recent research has demonstrated the successful one-pot, two-step chemobiocatalytic synthesis of 5-(aminomethyl)furan-2-carboxylic acid from 5-hydroxymethylfurfural (B1680220) (HMF), where the final step is a transaminase-catalyzed amination. nih.gov This highlights the feasibility of using biocatalysis for the synthesis of furan-based amino acids.

Kinetic Resolution using Transaminases:

Alternatively, a racemic mixture of 1-(furan-5-yl)ethanamine can be resolved using a transaminase in a kinetic resolution process. lookchem.comrsc.org The enzyme will selectively convert one enantiomer to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity. This method can be highly efficient, especially when coupled with a system to remove the ketone product and drive the reaction to completion. lookchem.comnih.gov

BiocatalystTransformationSubstrateProductKey FindingReference
ω-Transaminase (TA), L-Alanine Dehydrogenase (L-AlaDH), Formate Dehydrogenase (FDH)Reductive Amination5-Formyl-2-furancarboxylic acid5-(Aminomethyl)furan-2-carboxylic acid~81% yield in a one-pot, two-step process. nih.gov
Transaminase (ATA-117) & D-Amino Acid Oxidase (D-AAO)Kinetic ResolutionRacemic α-methylbenzylamine(R)- and (S)-α-methylbenzylamineExcellent e.e. (99%) with catalytic pyruvate. rsc.org

Regioselective Functionalization of Furan Ring Precursors

The synthesis of this compound also requires precise control over the substitution pattern on the furan ring. The introduction of the carboxylic acid at the C2 position and the aminoethyl group at the C5 position must be achieved regioselectively.

Strategies for C2-Carboxylic Acid Introduction

The introduction of a carboxylic acid group at the C2 position of the furan ring can be accomplished through various methods. A common and effective strategy is the lithiation of the furan ring followed by quenching with carbon dioxide. arkat-usa.org The C2 proton of furan is the most acidic and can be selectively removed by a strong base like n-butyllithium. Subsequent reaction with CO₂ and acidic workup yields furan-2-carboxylic acid. If the C5 position is already substituted, this method can still be employed, although the regioselectivity might be influenced by the nature of the C5 substituent.

A direct carboxylation of furan-2-carboxylic acid to yield furan-2,5-dicarboxylic acid has also been reported using lithium diisopropylamide (LDA) and carbon dioxide. arkat-usa.org This method proceeds with high regioselectivity and offers a straightforward route to the dicarboxylic acid, which can then be selectively functionalized.

Methods for C5-Aminoethyl Group Installation

The installation of the 1-aminoethyl group at the C5 position of a furan-2-carboxylic acid derivative can be achieved through a multi-step sequence.

Friedel-Crafts Acylation followed by Reductive Amination:

A common approach is to first introduce an acetyl group at the C5 position via a Friedel-Crafts acylation reaction. Furan-2-carboxylic acid esters can be acylated at the C5 position with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting 5-acetylfuran-2-carboxylic acid ester can then be subjected to reductive amination. This can be achieved chemically, for example, by reaction with ammonia (B1221849) or an amine in the presence of a reducing agent like sodium cyanoborohydride, or biocatalytically using a transaminase as described in section 2.1.3.

Novel Synthetic Pathways and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on the development of efficient and environmentally benign processes. For the synthesis of this compound, several innovative techniques, including microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional methods. These approaches, coupled with the use of sustainable reagents, are paving the way for greener production routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. acs.org The application of microwave irradiation in the synthesis of heterocyclic compounds, including furan derivatives, has been well-documented. researchgate.netdurham.ac.uk

For the synthesis of this compound, microwave technology could be strategically employed in several key steps. For instance, the formation of the furan ring itself or the introduction of substituents can be expedited. Research on the microwave-assisted synthesis of substituted furan-2-carboxaldehydes has shown that condensation reactions, a common strategy for building side chains on the furan nucleus, can be efficiently carried out under microwave irradiation. researchgate.net Similarly, the formation of amide bonds, a reaction relevant to derivatives of the target molecule, has been shown to be highly efficient under microwave conditions, often proceeding rapidly in the absence of a solvent. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole (B145914) Derivatives (Illustrative Example)

EntryMethodTemperature (°C)TimeYield (%)
1aConventionalReflux12 h23
1bMicrowave15010 min86
2aConventionalReflux12 h24
2bMicrowave15010 min82
Data extrapolated from the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones to illustrate the potential advantages of microwave synthesis. durham.ac.uk

Flow chemistry, or continuous flow synthesis, offers numerous advantages for chemical production, including enhanced safety, improved heat and mass transfer, and greater scalability compared to batch processing. rsc.org These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of heterocycles and the introduction of amino functionalities are areas where flow chemistry has demonstrated significant potential. durham.ac.ukrsc.org

A plausible flow chemistry approach for synthesizing this compound would involve a multi-step sequence in a continuous reactor system. A key transformation, the reductive amination of a ketone precursor like 5-acetylfuran-2-carboxylic acid, is well-suited for a flow process. For example, the reductive amination of 5-hydroxymethylfurfural (HMF), a related furanic aldehyde, has been successfully performed in a flow reactor using a heterogeneous catalyst. nih.gov In this process, the furanic aldehyde and an amine are first condensed to form an imine, which is then immediately hydrogenated over a packed-bed catalyst within the flow system.

This approach avoids the isolation of potentially unstable imine intermediates and allows for safe handling of reagents like hydrogen gas. The use of immobilized catalysts, such as the CuAlOx catalyst employed for imine hydrogenation, simplifies product purification and enables catalyst recycling, further enhancing the sustainability of the process. nih.gov

Table 2: Flow Reactor Reductive Amination of Furanic Aldehydes (Analogous System)

EntryFuranic AldehydeAmineCatalystTemperature (°C)Yield (%)
15-HydroxymethylfurfuralAnilineCuAlOx10097
25-AcetoxymethylfurfuralAnilineCuAlOx8099
35-Acetoxymethylfurfuralp-ToluidineCuAlOx80>99
Data from a two-step, one-pot reductive amination process performed in a flow reactor, demonstrating the feasibility of this technology for amino-furan synthesis. nih.gov

A cornerstone of green chemistry is the use of renewable feedstocks and biocatalysis to create more sustainable chemical processes. The furan core of the target molecule can be derived from biomass, specifically from the dehydration of C5 and C6 sugars. Starting from bio-based platform molecules like 5-hydroxymethylfurfural (HMF), enzymatic and whole-cell biocatalytic routes can be employed to introduce the required functional groups with high selectivity and under mild conditions.

Recent research has demonstrated the one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a close analog of the target compound, from HMF. This process utilizes a cascade of four enzymes, including an oxidase, a dehydrogenase, and a transaminase, to convert HMF to AMFCA with high efficiency. nih.gov The use of L-alanine as a renewable amine donor, which is regenerated in situ, exemplifies a sustainable approach to amination. nih.gov

Furthermore, whole-cell biocatalysts have been developed for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a potential precursor for the target molecule. rsc.org These microbial systems can operate at high substrate concentrations and achieve near-quantitative yields, minimizing waste and avoiding the use of harsh chemical oxidants. The adaptation of such biocatalytic amination or oxidation steps would represent a significant advancement in the green synthesis of this compound.

Total Synthesis Approaches and Yield Optimization of this compound

A total synthesis of this compound would likely commence from a readily available furan derivative, such as furan-2-carboxylic acid or its ester. A key strategic consideration is the introduction of the 1-aminoethyl group at the 5-position of the furan ring.

A common and effective strategy would be a Friedel-Crafts acylation of a suitable furan-2-carboxylate (B1237412) ester with acetyl chloride or acetic anhydride to install an acetyl group at the 5-position, yielding a 5-acetyl-furan-2-carboxylate. This ketone intermediate is pivotal, as it sets the stage for the introduction of the amino group.

The conversion of the ketone to the desired amine can be achieved through reductive amination. This transformation can be performed in a single step by reacting the ketone with an ammonia source (such as ammonia or ammonium (B1175870) acetate) and a reducing agent. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of catalyst and reaction conditions in catalytic hydrogenation can be crucial for optimizing the yield and preventing the reduction of the furan ring. Heterogeneous catalysts based on nickel, cobalt, or precious metals have been used for the reductive amination of other furanic carbonyls. mdpi.com

Yield optimization for the total synthesis would focus on several key aspects:

Friedel-Crafts Acylation: The choice of Lewis acid catalyst and reaction solvent can significantly impact the yield and selectivity of the acylation, minimizing polymerization and di-acylation by-products.

Reductive Amination: Screening different catalysts, solvents, temperatures, and hydrogen pressures is critical to maximize the yield of the desired amine. The use of a chiral auxiliary or a chiral catalyst during this step could also allow for an asymmetric synthesis, providing enantiomerically enriched product.

By systematically optimizing each of these steps, a high-yielding and efficient total synthesis of this compound can be achieved.

Mechanistic Organic Chemistry of 5 1 Amino Ethyl Furan 2 Carboxylic Acid and Its Reactions

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Mechanisms

Esterification: The conversion of the carboxylic acid group of 5-(1-Amino-ethyl)-furan-2-carboxylic acid to an ester is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. An alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.com For furan-based carboxylic acids, such as 2-furoic acid, this method is effective. wikipedia.org In some cases, alternative methods like using carbon dioxide as a self-generating acid catalyst in supercritical alcohol can also be employed for the esterification of furan (B31954) dicarboxylic acids. google.com

Amidation: The formation of an amide from the carboxylic acid involves its reaction with an amine. Direct reaction of a carboxylic acid with an amine typically forms a stable ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com To proceed to the amide, this salt must be heated to dehydrate it. libretexts.org A more common laboratory approach involves the activation of the carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate furan-2-carboxylic acid, which then readily reacts with an amine to form the corresponding amide. nih.gov This method was successfully used in the synthesis of N-substituted furan-2-carboxamides. nih.gov Thionyl chloride (SOCl2) can also be used to convert the carboxylic acid to a more reactive acyl chloride, which then smoothly reacts with an amine to yield the amide. nih.gov

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction for furan-2-carboxylic acids, particularly at elevated temperatures. rsc.org The thermal decarboxylation of 2-furoic acid has been studied, and it is a known pathway for the formation of furan in foods. nih.govacs.org The stability of the furan ring can be influenced by the presence of the carboxylic acid group, with the overlap of the furan and carboxyl π orbitals potentially leading to a dissociative resonance. nih.gov

In some instances, the carboxylic acid group can direct further reactions. For example, furan-2-carboxylic acid can be converted to furan-2,5-dicarboxylic acid by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with carbon dioxide. arkat-usa.orgresearchgate.net This reaction proceeds regioselectively to give the 2,5-disubstituted product. arkat-usa.org

Reactivity of the Aminoethyl Side Chain

The aminoethyl side chain introduces a nucleophilic center and a chiral carbon, leading to a range of possible reactions and stereochemical outcomes.

Nucleophilic Reactivity and Derivatization

The primary amine of the aminoethyl group is a potent nucleophile. It can readily participate in reactions with various electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. The nucleophilic character of similar aminoethyl groups has been utilized in the synthesis of complex molecules, such as in the nucleophilic substitution reactions of anthra[2,3-b]furan-5,10-diones with ethylenediamines. nih.gov Furthermore, multicomponent reactions involving a furan-based electrophile, a thiol, and an amine have been developed, highlighting the reactivity of the amine group in forming stable pyrrole (B145914) heterocycles. nih.gov

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. pearson.comnumberanalytics.com The oxygen atom donates electron density to the ring, making it more reactive than benzene (B151609). pearson.comnumberanalytics.com

Electrophilic attack preferentially occurs at the 2- and 5-positions, as the carbocation intermediate formed is better stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at the 3- or 4-position. quora.compearson.com In this compound, the 2-position is occupied by the carboxylic acid group. The 5-position is occupied by the aminoethyl group. The carboxylic acid group is an electron-withdrawing and deactivating group, while the aminoethyl group (or its protonated form under acidic conditions) is also deactivating. However, the furan ring is inherently activated towards electrophilic substitution. pearson.comnumberanalytics.com

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and acylation. chemistrywithdrsantosh.com For a disubstituted furan like the title compound, the position of further substitution will be directed by the existing substituents. Both the carboxylic acid and the aminoethyl group will direct incoming electrophiles to the available 3- and 4-positions. The precise regioselectivity would depend on the reaction conditions and the nature of the electrophile. It is important to note that under strongly acidic conditions, furan rings can be prone to polymerization. youtube.com

Directing Group Effects of the Carboxylic Acid and Aminoethyl Substituents

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on a substituted furan is governed by the electronic nature of the substituents already present on the ring. In this compound, the two substituents exert opposing electronic effects, leading to a competitive scenario in directing incoming electrophiles.

The carboxylic acid group (-COOH) at the C2 position is a deactivating, meta-directing group in benzene chemistry due to its electron-withdrawing inductive and resonance effects. eurjchem.com In the context of the furan ring, this deactivating nature reduces the electron density of the ring, making it less reactive towards electrophiles compared to unsubstituted furan. The electron-withdrawing effect is most pronounced at the ortho (C3) and para (C5) positions relative to the carboxyl group.

Conversely, the **aminoethyl group (-CH(CH₃)NH₂) ** at the C5 position is an activating group. While the ethyl spacer mitigates the direct resonance donation from the nitrogen lone pair to the ring, the amino group is fundamentally electron-donating through its inductive effect and potential for hyperconjugation. More significantly, under non-acidic conditions, the lone pair on the nitrogen atom can be considered to increase the electron density of the furan ring, thereby activating it towards electrophilic attack. Activating groups on the furan ring typically direct incoming electrophiles to the ortho and para positions. nih.gov For a substituent at C5, this would be the C4 and C2 positions.

Under acidic conditions, the amino group will be protonated to form an ammonium salt (-CH(CH₃)NH₃⁺). This protonated form is strongly electron-withdrawing and deactivating, which would significantly reduce the reactivity of the furan ring towards electrophilic substitution.

Substituent Position Electronic Effect Predicted Directing Influence on Electrophilic Substitution
Carboxylic AcidC2Electron-withdrawing, DeactivatingDirects to C4 (meta-position)
AminoethylC5Electron-donating, ActivatingDirects to C4 and C2 (ortho and para-positions)

This table provides a qualitative prediction of directing effects based on general principles of electrophilic aromatic substitution.

Regioselectivity and Reaction Kinetics

The regioselectivity of reactions involving this compound is a direct consequence of the directing group effects discussed previously. For electrophilic substitution, the C4 position is the most probable site of reaction due to the synergistic directing influence of the aminoethyl group (ortho-directing) and the carboxylic acid group (meta-directing to this position).

In the absence of specific kinetic data for this compound, we can draw analogies from related systems. For instance, studies on the reactivity of various substituted furans have shown a strong correlation between the electron-donating or electron-withdrawing power of the substituent and the rate of reaction. nih.gov

Reaction Type Predicted Major Regioisomer Factors Influencing Kinetics Analogous Kinetic Data (Relative Rate) *
Nitration5-(1-Amino-ethyl)-4-nitro-furan-2-carboxylic acid- Activating aminoethyl group- Deactivating carboxylic acid group- Reaction conditions (acidity)Furan > 2-Methylfuran > 2-Furoic acid
Bromination4-Bromo-5-(1-amino-ethyl)-furan-2-carboxylic acid- Halogen reactivity- Solvent effectsFuran > Thiophene (B33073) > Benzene
Friedel-Crafts AcylationLikely C4 acylation, but may be inhibited by the deactivating COOH group and potential for N-acylation- Lewis acid catalyst- Steric hindranceGenerally slow for deactivated furans

*This table presents qualitative predictions and analogous kinetic comparisons. Specific rate constants for the target molecule are not available in the reviewed literature.

Ring-Opening and Rearrangement Reactions of the Furan Core

The furan ring, while aromatic, is less stable than benzene and is susceptible to ring-opening and rearrangement reactions, particularly under acidic, thermal, or photochemical conditions.

Acid-Catalyzed Ring Opening Mechanisms

The furan nucleus is known to be sensitive to strong acids, and its derivatives can undergo acid-catalyzed ring-opening. rsc.orgresearchgate.net The mechanism typically involves the protonation of the furan ring, which disrupts its aromaticity and makes it susceptible to nucleophilic attack. For this compound, protonation can occur at either the C2 or C5 position, with the exact site being influenced by the substituents.

A plausible mechanism for the acid-catalyzed ring-opening of this compound would initiate with the protonation of the furan ring, most likely at the C5 position, which is activated by the aminoethyl group. This would generate a carbocation intermediate. Nucleophilic attack by water (if present in the reaction medium) on the carbocation would lead to the formation of a hemiacetal-like intermediate. Subsequent tautomerization and further proton-catalyzed steps would result in the cleavage of the furan ring to yield a 1,4-dicarbonyl compound or other linear structures. rsc.org

The presence of the amino group could also lead to alternative pathways. Under acidic conditions, the amino group would be protonated, which could influence the stability of the intermediates and potentially lead to different ring-opened products.

Thermal Rearrangements and Photochemical Pathways

Upon irradiation with UV light, furan derivatives can be excited to singlet or triplet states, which can then undergo a variety of transformations. For instance, photochemical arylation of furans has been reported. researchgate.net It is conceivable that this compound could undergo intermolecular or intramolecular photochemical reactions, depending on the reaction conditions and the presence of other reactants.

Thermal rearrangements of furans often require high temperatures and can lead to a variety of products through complex mechanistic pathways, including sigmatropic shifts and electrocyclic reactions. The specific products would be highly dependent on the substitution pattern of the furan ring. Without experimental data, any proposed pathway for the thermal rearrangement of this compound would be speculative.

Reaction Condition Plausible Reaction Type Potential Intermediates Expected Product Class
Strong Acid, HeatAcid-catalyzed ring-openingProtonated furan, carbocations, hemiacetals1,4-dicarbonyl compounds, linear acids
UV IrradiationPhotochemical rearrangement/cycloadditionExcited singlet/triplet statesIsomeric furans, cycloaddition products
High TemperatureThermal rearrangementPericyclic transition statesRearranged furan isomers, other heterocycles

This table outlines potential reaction pathways based on the general reactivity of furan derivatives. Specific outcomes for the target molecule require experimental verification.

Theoretical and Computational Studies of 5 1 Amino Ethyl Furan 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, provide insights into how electrons are distributed and how the molecule might interact with other chemical species.

Molecular Orbitals and Frontier Orbital Analysis

A key output of quantum chemical calculations is the description of molecular orbitals (MOs), which describe the regions in a molecule where electrons are likely to be found. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity.

For 5-(1-Amino-ethyl)-furan-2-carboxylic acid, a frontier orbital analysis would reveal the likely sites for nucleophilic and electrophilic attack. The HOMO is typically associated with the ability to donate electrons, so its location would indicate the most nucleophilic part of the molecule. Conversely, the LUMO represents the ability to accept electrons, highlighting the most electrophilic sites. In a typical analysis, the energies of the HOMO, LUMO, and the HOMO-LUMO gap would be calculated and tabulated.

Table 1: Hypothetical Frontier Orbital Analysis Data

ParameterValue (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO GapData not availableDifference in energy between the LUMO and HOMO

Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within a molecule is a determining factor in its physical properties and chemical interactions. Computational methods can calculate the partial charges on each atom, providing a quantitative measure of local electron density. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, indicating their potential to act as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Rotational Barriers and Conformational Isomers

For this compound, rotation around the single bonds connecting the ethyl-amino and carboxylic acid groups to the furan (B31954) ring would lead to various conformational isomers. Computational methods can be used to calculate the potential energy surface as a function of these rotations, identifying the low-energy (stable) conformers and the transition states that connect them. The energy differences between conformers and the heights of the rotational barriers provide insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Table 2: Hypothetical Rotational Barrier Data

Rotational BondBarrier to Rotation (kcal/mol)Most Stable Dihedral Angle (°)
Furan - COOHData not availableData not available
Furan - CH(NH2)CH3Data not availableData not available
CH - NH2Data not availableData not available

Intermolecular Interactions and Hydrogen Bonding

The functional groups of this compound, namely the carboxylic acid and the amino group, are capable of forming strong intermolecular hydrogen bonds. researchgate.net The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can also donate (N-H) and accept electrons. Computational studies can model the formation of dimers and larger clusters of the molecule, quantifying the strength and geometry of these hydrogen bonds. science.gov Understanding these interactions is crucial for predicting the molecule's behavior in the solid state and in solution.

Reaction Pathway Modeling and Transition State Theory

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, one could model various reactions, such as decarboxylation or reactions involving the amino group. acs.org Transition state theory calculations would provide valuable information on the feasibility and kinetics of such transformations.

Computational Elucidation of Synthesis Mechanisms

The synthesis of highly substituted furans can be achieved through various routes, and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the underlying reaction mechanisms. researchgate.net For a molecule like this compound, a plausible synthetic pathway could involve the modification of a pre-existing furan ring.

A theoretical investigation using DFT could model the reaction energy profile of a selected synthetic route. For instance, in a potential metal-catalyzed cyclization, calculations would focus on:

Reactant and Catalyst Complexation: Modeling the initial interaction and binding energy between the starting materials and the catalyst.

Transition State (TS) Analysis: Locating and characterizing the geometry and energy of transition states for key steps, such as intramolecular cyclization or functional group addition. researchgate.net The energy of the TS is crucial as it determines the reaction's activation barrier.

Intermediate Stability: Calculating the relative energies of any intermediates formed during the reaction, such as oxonium ions or carbocation intermediates that have been proposed in other furan syntheses. researchgate.net

Product Formation and Catalyst Regeneration: Modeling the final steps of product release and catalyst turnover.

By calculating the Gibbs free energy (ΔG) for each step, a complete reaction coordinate diagram can be constructed. This diagram would reveal the rate-determining step and provide insights into the reaction kinetics and feasibility. For example, a study on the gold-catalyzed synthesis of substituted furans used DFT to show that the initial cyclization of an oxygen atom onto a triple bond was the critical first step. researchgate.net A similar approach would clarify the most energetically favorable pathway for the synthesis of the target compound.

Predicted Reactivity Profiles

The reactivity of this compound can be predicted using DFT calculations to determine its electronic structure and reactivity indices. orientjchem.org These descriptors help in understanding where and how the molecule is likely to react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized over the electron-rich furan ring and the lone pair of the amino group.

LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO would likely be distributed over the carboxylic acid group, particularly the carbonyl carbon, making it a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP surface would likely show a negative potential (red/yellow) around the carboxylic acid oxygen atoms and the amino nitrogen, indicating regions prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogens of the amino group, highlighting sites for nucleophilic interaction. rsc.org

Global and Local Reactivity Descriptors: These indices, derived from HOMO and LUMO energies, quantify the molecule's reactivity. mdpi.com A theoretical study would yield data similar to that presented in the table below, allowing for comparisons with other known compounds.

Reactivity DescriptorDefinitionPredicted Significance for the Compound
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; related to electron-donating ability.A higher value suggests greater nucleophilicity, likely centered on the furan ring and amino group.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.A lower value suggests greater electrophilicity, likely at the carboxylic acid carbon.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability.A smaller gap implies higher reactivity and lower kinetic stability.
Chemical Potential (μ)Tendency of electrons to escape from the system; indicates charge transfer capacity. mdpi.comA negative value indicates the compound will act as an electron donor in reactions. mdpi.com
Global Hardness (η)Resistance to change in electron distribution.A lower value correlates with higher reactivity.
Electrophilicity Index (ω)A measure of the molecule's ability to act as an electrophile. mdpi.comProvides a quantitative measure of electron-accepting power.

Local reactivity descriptors like Fukui functions would further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Structure-Activity Relationship (SAR) Predictions in silico for Chemical Interaction Design

In silico methods are instrumental in predicting how a molecule might interact with a biological target, thereby guiding the design of new therapeutic agents.

Pharmacophore Modeling for Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. fiveable.menih.gov For this compound, a hypothetical pharmacophore model can be constructed based on its functional groups.

The key features would include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxylate group and the nitrogen of the amino group.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid and the hydrogens of the amino group.

Positive Ionizable (PI): The amino group, which is expected to be protonated at physiological pH.

Negative Ionizable (NI): The carboxylic acid group, which will be deprotonated at physiological pH.

Aromatic/Hydrophobic (AR/HY): The furan ring itself can participate in hydrophobic or pi-stacking interactions.

These features can be mapped onto a 3D model, defining the spatial relationships (distances and angles) between them. This model then serves as a 3D query to screen large databases for other molecules that share the same pharmacophoric features, potentially identifying new compounds with similar biological activity. fiveable.menih.gov

Pharmacophoric FeatureMolecular MoietyPotential Interaction
Hydrogen Bond Acceptor (HBA)Carboxylic acid oxygens, Amino nitrogenForms hydrogen bonds with donor groups (e.g., -NH, -OH) in a binding pocket.
Hydrogen Bond Donor (HBD)Carboxylic acid proton, Amino hydrogensForms hydrogen bonds with acceptor groups (e.g., C=O, N) in a binding pocket.
Negative Ionizable (NI)Carboxylic acid (-COO-)Forms salt bridges with positively charged residues (e.g., Lysine (B10760008), Arginine).
Positive Ionizable (PI)Amino group (-NH3+)Forms salt bridges with negatively charged residues (e.g., Aspartate, Glutamate).
Aromatic/Hydrophobic Ring (AR/HY)Furan ringParticipates in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or hydrophobic interactions.

Molecular Docking Simulations with Model Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov A docking simulation of this compound into a model binding pocket (e.g., an aminopeptidase (B13392206) or kinase active site) would provide valuable insights into its potential as an inhibitor.

The process involves:

Preparation: Obtaining the 3D crystal structure of a target protein from a database (e.g., Protein Data Bank) and preparing it by removing water molecules and adding hydrogens. The ligand (the furan derivative) is also prepared by generating its 3D conformation and assigning appropriate charges. ijper.org

Docking: Using software like GLIDE or AutoDock, the ligand is placed into the defined binding site of the protein. ijper.orgmdpi.com The program systematically explores various orientations and conformations of the ligand, scoring each based on its fit and interaction energy.

Analysis: The results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy or the best docking score. Key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with specific amino acid residues, are identified. nih.govnih.gov

A hypothetical docking result might show the negatively charged carboxylate forming a salt bridge with a lysine residue, the positively charged amino group interacting with an aspartate residue, and the furan ring sitting in a hydrophobic pocket defined by phenylalanine and leucine (B10760876) residues.

ParameterDescriptionHypothetical Finding
Docking Score / Binding Energy (kcal/mol)An estimate of the binding affinity; more negative values indicate stronger binding.-8.5 kcal/mol
Hydrogen BondsKey directional interactions stabilizing the complex.Carboxylic acid with Tyr255; Amino group with Asp310.
Ionic Interactions (Salt Bridges)Strong electrostatic interactions between charged groups.Carboxylate with Lys128; Amino group with Asp310.
Hydrophobic/π-π InteractionsInteractions with nonpolar or aromatic residues.Furan ring with Phe251 and Leu312.

Such simulations are crucial for SAR studies, as they can rationally explain why small changes to a molecule's structure might lead to significant changes in its biological activity. researchgate.net

Derivatives, Analogues, and Prodrug Strategies for 5 1 Amino Ethyl Furan 2 Carboxylic Acid

Design and Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group at the 2-position of the furan (B31954) ring is a prime target for chemical modification to influence the compound's physicochemical properties, such as polarity, solubility, and reactivity.

Esters and Amides as Modulators of Chemical Reactivity

The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to alter a compound's pharmacokinetic profile. Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or using a coupling agent, can increase lipophilicity, potentially enhancing membrane permeability. The reactivity of these ester derivatives is influenced by the nature of the alcohol used; for instance, bulkier esters may exhibit increased stability against hydrolysis by plasma esterases. researchgate.net

Amide formation, through the reaction of the carboxylic acid with a primary or secondary amine, introduces a hydrogen bond donor and acceptor group, which can significantly impact the molecule's interaction with biological targets. The synthesis of furan-2-carboxamides can be accomplished using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). chemicalbook.com The stability of the resulting amide bond is generally higher than that of an ester, making amides less susceptible to enzymatic cleavage. researchgate.net The diverse range of available amines allows for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's properties. For example, the synthesis of various furan-2-carboxamides has been explored for their potential antibiofilm activity. libretexts.org

Table 1: Reactivity of Carboxylic Acid Derivatives

Derivative General Structure Relative Reactivity Key Features
Acid Chloride R-COCl Very High Highly reactive, sensitive to moisture.
Anhydride (B1165640) R-CO-O-CO-R' High Reactive, good acylating agent.
Ester R-COOR' Moderate Can modulate lipophilicity and act as a prodrug.

This table provides a general overview of the reactivity of carboxylic acid derivatives. The specific reactivity of derivatives of 5-(1-Amino-ethyl)-furan-2-carboxylic acid would also be influenced by the electronic effects of the furan ring and the aminoethyl substituent.

Cyclic Anhydrides and Imides

While less common for monofunctional carboxylic acids, the formation of cyclic anhydrides or imides could be envisaged through intramolecular cyclization if a second carboxylic acid or a suitable nitrogen-containing group were introduced onto the molecule. Such modifications would dramatically alter the molecule's shape and electronic properties. The synthesis of cyclic anhydrides from dicarboxylic acids is a known transformation in organic chemistry.

Modification of the Aminoethyl Moiety

The primary amino group on the ethyl side chain offers another key site for derivatization, allowing for the introduction of various substituents to probe interactions with biological targets and to create prodrugs.

N-Alkylation and N-Acylation Strategies

Table 2: Examples of N-Acylation and N-Alkylation on Related Furan Derivatives

Starting Material Reagent Product Type Potential Impact
Furfurylamine Acyl Chloride N-Acyl Furfurylamine Neutralizes basicity, introduces new functional group.
5-Nitro-2-furamide Alkyl Halide N-Alkyl-5-nitro-2-furamide Modifies lipophilicity and steric bulk. nih.gov

This table illustrates general strategies for N-alkylation and N-acylation on furan-containing amines and amino acids, which could be applicable to this compound.

Peptide Conjugation via the Amino Group

The primary amine of this compound serves as a handle for conjugation to peptides. This strategy is often employed to improve drug targeting, enhance stability, or modulate the pharmacokinetic profile. sigmaaldrich.com Standard peptide coupling reagents, such as HATU or PyBOP, can be used to form an amide bond between the amino group of the furan derivative and the carboxylic acid of an amino acid or peptide. researchgate.netacs.org The choice of the peptide sequence can be tailored to achieve specific biological outcomes.

Furan Ring Modifications and Bioisosteric Replacements

The furan ring itself can be a target for modification or replacement to improve metabolic stability, alter electronic properties, or explore new interactions with biological targets. The furan ring is known to be susceptible to oxidative metabolism, which can sometimes be a liability in drug design.

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's therapeutic value. drughunter.com For the furan ring in this compound, potential bioisosteres could include other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914), or even a phenyl ring. Such replacements can significantly impact the compound's metabolic stability and biological activity. For example, the replacement of a furan ring with a thiophene or other heterocycles has been explored in the development of antineoplastic agents. acs.org

The carboxylic acid moiety can also be replaced with other acidic functional groups, known as carboxylic acid bioisosteres. Common examples include tetrazoles, hydroxamic acids, and sulfonamides. utripoli.edu.ly These replacements can modulate the acidity (pKa) and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Quantum mechanical studies have been used to evaluate the similarity between carboxylic acids and their bioisosteres, such as furan and sulfonamide, to predict the potential success of such replacements. ijabbr.comnih.gov

Table 3: Common Bioisosteric Replacements for Furan and Carboxylic Acid Moieties

Original Moiety Bioisosteric Replacement Potential Advantages
Furan Thiophene Generally more metabolically stable.
Furan Pyrrole Introduces a hydrogen bond donor.
Furan Phenyl Increases lipophilicity and potential for pi-stacking interactions.
Carboxylic Acid Tetrazole Similar pKa, can improve metabolic stability and lipophilicity. utripoli.edu.ly
Carboxylic Acid Sulfonamide Weaker acid, can alter binding interactions and solubility. utripoli.edu.ly

Substitution Pattern Variations

Altering the substitution pattern on the furan ring or the side chains of this compound can significantly impact its chemical properties and biological interactions. The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, although the presence of both an activating aminoethyl group and a deactivating carboxylic acid group complicates its reactivity. ucalgary.ca

Key substitution sites include the C3 and C4 positions of the furan ring, the amino group, and the carboxylic acid function.

Furan Ring Substitution: Introducing small, lipophilic, or electron-withdrawing groups at the C3 or C4 positions can influence the molecule's interaction with biological targets. For instance, adding a halogen or a methyl group could alter the electronic distribution and steric profile of the ring. Substitution on a furan ring is known to significantly affect its ability to attach low-energy electrons and its fragmentation patterns. nih.gov The reactivity of the furan ring in electrophilic substitution is generally higher than that of benzene (B151609) but lower than pyrrole. citycollegekolkata.org

Amino Group Acylation: The primary amino group on the ethyl side chain is a prime site for modification. Acylation to form amides can modulate the basicity and hydrogen-bonding capacity of the molecule. This is a common strategy to create prodrugs, potentially improving oral absorption or altering distribution within the body.

Carboxylic Acid Esterification: The carboxylic acid group can be converted into various esters. This modification masks the polar carboxylic acid, increasing lipophilicity and potentially enhancing cell membrane permeability. Ethyl or methyl esters are common choices, but more complex esters can be designed for targeted release. nist.gov

The structure-activity relationship (SAR) of such derivatives is critical. For example, studies on similar furan-based compounds have shown that modifications can dramatically alter inhibitory activities against specific biological targets. nih.gov

Table 1: Potential Substitution Variations and Their Rationale

Modification Site Type of Substitution Potential Impact
Furan Ring (C3/C4) Halogenation (F, Cl, Br) Modulate electronic properties, improve metabolic stability.
Furan Ring (C3/C4) Alkylation (e.g., Methyl) Increase lipophilicity, explore steric interactions with target.
Amino Group Acylation (e.g., Acetyl) Decrease basicity, potential for prodrugs, alter hydrogen bonding.

Heteroatom Replacement in the Furan Ring

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. researchgate.netnih.gov Replacing the oxygen atom in the furan ring of this compound with other heteroatoms, such as sulfur (to form a thiophene analogue) or nitrogen (to form a pyrrole analogue), can lead to new compounds with distinct properties. cambridgemedchemconsulting.com

Thiophene Analogues: Thiophene is considered a close bioisostere of furan. researchgate.net It is more aromatic and less reactive than furan but maintains a similar size and shape. ksu.edu.sanumberanalytics.com The lower electronegativity of sulfur compared to oxygen alters the electronic distribution in the ring, which can affect target binding and metabolic pathways. The synthesis of thiophenes can often be achieved using methods analogous to furan synthesis, such as the Paal-Knorr synthesis, by using a sulfurizing agent like phosphorus pentasulfide. youtube.com

Pyrrole Analogues: Replacing the furan oxygen with a nitrogen atom (specifically, an N-H group) yields a pyrrole derivative. Pyrrole is also a five-membered aromatic heterocycle. The presence of the N-H group introduces a hydrogen bond donor, which can significantly change the interaction with biological targets. ksu.edu.sa Pyrroles can be synthesized from 1,4-dicarbonyl compounds by treating them with ammonia (B1221849) or primary amines. youtube.com

The choice of heteroatom influences aromaticity, electron density, polarity, and metabolic stability, providing a strategic avenue for lead optimization. cambridgemedchemconsulting.com

Table 2: Comparison of Furan and Its Common Bioisosteres

Heterocycle Heteroatom Electronegativity of Heteroatom Aromaticity Order Key Property Differences
Furan Oxygen (O) 3.44 Lowest Most reactive, electron-withdrawing heteroatom. numberanalytics.com
Pyrrole Nitrogen (N) 3.04 Intermediate Contains N-H hydrogen bond donor. ksu.edu.sa

Synthesis of Stereoisomers and Diastereomers of this compound

The compound this compound possesses a chiral center at the carbon atom bearing the amino group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-5-(1-amino-ethyl)-furan-2-carboxylic acid. The synthesis and study of these individual stereoisomers are critical, as they often exhibit different biological activities and pharmacokinetic profiles. nih.gov

The asymmetric synthesis of furan derivatives with stereogenic centers is an area of active research. nih.gov General strategies for obtaining enantiomerically pure forms of the target compound would involve either separating the racemic mixture or employing stereoselective synthesis. Stereoselective synthesis could be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, an asymmetric Friedel-Crafts alkylation reaction has been used to create furan derivatives with stereogenic centers in high enantioselectivity. nih.gov

Separation and Characterization Techniques

Once a racemic mixture is synthesized, the separation of its enantiomers is a crucial step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. sigmaaldrich.com

Chiral Stationary Phases (CSPs): Several types of CSPs are available for the separation of amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, vancomycin, or ristocetin (B1679390) A, are particularly effective for resolving underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These phases operate through a combination of interactions, including ionic, hydrogen bonding, and steric repulsion, allowing for the differential retention of the two enantiomers.

Derivatization with Chiral Reagents: An alternative approach is the derivatization of the racemic amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.gov Other reagents like GITC (2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate) are also employed. nih.gov

Characterization: After separation, the characterization of the individual stereoisomers is performed using standard analytical techniques. Mass spectrometry confirms the molecular weight, while NMR spectroscopy helps to elucidate the structure. To determine the absolute configuration (R or S) of each separated enantiomer, techniques like X-ray crystallography of a suitable crystal or comparison with an authentic standard synthesized via a stereochemically defined route are typically required.

Table 3: Common Techniques for Stereoisomer Separation of Amino Acids

Technique Principle Advantages Common Application
Chiral HPLC (Direct) Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com Direct analysis, no derivatization needed, good for LC-MS. Separation of native amino acid enantiomers using teicoplanin or vancomycin-based columns. sigmaaldrich.com
Chiral HPLC (Indirect) Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. nih.gov High separation efficiency for diastereomers. Reaction with Marfey's reagent (FDAA) followed by reversed-phase HPLC. nih.gov

Comparative Studies of Stereochemical Properties

The spatial arrangement of atoms in stereoisomers dictates how they interact with other chiral molecules, such as enzymes and receptors in the body. It is well-established that enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties. nih.govresearchgate.net Therefore, a comparative study of the stereochemical properties of the (R)- and (S)-enantiomers of this compound is essential.

Such studies would involve evaluating each enantiomer separately in relevant biological assays. For example, in a study of ST2 inhibitors based on a furanylmethylpyrrolidine scaffold, the separated stereoisomers showed distinct inhibitory activities. nih.gov This highlights the importance of stereochemistry in determining biological function. A comparative analysis would typically investigate differences in:

Pharmacodynamics: The binding affinity and efficacy at the target receptor or enzyme. One enantiomer (the eutomer) may be significantly more active than the other (the distomer).

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles. Enzymes involved in drug metabolism are often stereoselective, leading to different metabolic rates and pathways for each enantiomer.

The results of these comparative studies are fundamental for deciding whether to develop the compound as a single enantiomer (an enantiopure drug) or as a racemic mixture.

Biochemical Interactions of 5 1 Amino Ethyl Furan 2 Carboxylic Acid in Vitro

Enzyme Substrate or Inhibitor Studies in vitro

No published studies were found that investigate 5-(1-Amino-ethyl)-furan-2-carboxylic acid as either a substrate or an inhibitor of any enzyme.

There is no available data regarding the kinetic parameters (e.g., Kᵢ, Kₘ, Vₘₐₓ, kcat) of this compound with any enzyme.

No crystallographic or NMR spectroscopic data exists in the public domain that elucidates the binding mode of this compound to any protein target.

Receptor Binding Profiling in vitro

No information is available from receptor binding assays or profiling studies for this compound.

There are no published values for the association (kₒₙ) or dissociation (kₒff) rate constants, nor the equilibrium dissociation constant (Kₐ), for the interaction of this compound with any receptor.

No studies have been identified that suggest or characterize this compound as an allosteric modulator of any receptor.

Interaction with Nucleic Acids in vitro

There is no scientific literature describing any direct interaction, such as intercalation or groove binding, between this compound and DNA or RNA.

DNA/RNA Binding Modes

There are no published studies specifically detailing the DNA or RNA binding modes of this compound. Generally, small molecules can interact with DNA and RNA through several mechanisms, including intercalation, groove binding, and covalent bonding. The furan (B31954) ring, a core component of the molecule , is known to be a versatile scaffold in medicinal chemistry. ijabbr.com Furan-containing compounds have been explored for their ability to interact with and even cross-link nucleic acids, a property that is being investigated for therapeutic applications. rsc.org The methodology for furan-mediated nucleic acid cross-linking has been developed for both DNA and RNA, suggesting the general potential for furan derivatives to bind to these macromolecules. rsc.orgdntb.gov.ua However, without specific experimental evidence, any proposed binding mode for this compound would be purely speculative.

Conformational Changes Induced by Compound Binding

The binding of a small molecule to DNA or RNA can induce significant conformational changes in the nucleic acid structure. nih.govnih.gov These alterations can affect the biological function of the nucleic acid. The extent and nature of such conformational changes are highly dependent on the specific ligand, its binding mode, and the sequence of the nucleic acid. researchgate.net For this compound, no studies have been conducted to determine if its binding induces any conformational changes in DNA or RNA.

Protein-Ligand Interaction Studies in vitro (Non-enzymatic)

The interaction of small molecules with proteins is fundamental to their mechanism of action. Techniques such as fluorescence quenching and isothermal titration calorimetry are commonly employed to characterize these interactions.

Fluorescence Quenching Studies

Fluorescence quenching is a valuable technique for studying the binding of ligands to proteins. This method can provide information on the binding affinity and the nature of the interaction. While studies on some benzofuran derivatives have demonstrated their ability to bind to serum albumins and cause fluorescence quenching, there is no such data available for this compound. nih.gov

To illustrate the type of data obtained from such studies, the following table presents hypothetical fluorescence quenching data. It is crucial to note that this data is for illustrative purposes only and does not represent experimental results for this compound.

Compound Concentration (µM) Fluorescence Intensity (a.u.) 1/([Compound]) (µM⁻¹) F₀/F
0100-1.0
10850.1001.18
20750.0501.33
40600.0251.67
60500.0172.00
80420.0132.38
100350.0102.86

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). There are no published ITC studies on the interaction of this compound with any protein.

A hypothetical ITC data set is presented below to demonstrate the typical parameters obtained from such an experiment. This data is purely illustrative and does not correspond to actual measurements for this compound.

Parameter Value
Binding Constant (Kₐ) 1.5 x 10⁵ M⁻¹
Enthalpy Change (ΔH) -25.0 kJ/mol
Entropy Change (ΔS) 15.0 J/mol·K
Stoichiometry (n) 1.1

Future Research Directions and Unexplored Avenues for 5 1 Amino Ethyl Furan 2 Carboxylic Acid

The heterocyclic compound 5-(1-Amino-ethyl)-furan-2-carboxylic acid stands as a molecule of significant interest, combining the structural features of an amino acid with the versatile furan (B31954) scaffold. While its fundamental properties are established, the frontiers of its potential are largely unexplored. Future research into this compound is poised to unlock new scientific understanding and technological applications, spanning from advanced synthesis to intelligent molecular design and innovative materials. The following sections outline key avenues for future investigation that could elevate the importance of this furan derivative.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey ReagentsYield (%)Purity Technique
Cyclization + AlkylationEthylamine, H₂SO₄65Crystallization
Reductive AminationNaBH₃CN, NH₃58Chromatography (HPLC)

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation (e.g., bond angles, dihedral angles) with an R-factor < 0.035 .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (amine protons) and δ 6.5–7.5 ppm (furan ring protons) .
    • ¹³C NMR: Carboxylic acid carbonyl at ~170 ppm .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 172.07 (C₇H₉NO₃) .

Q. Table 2: Key Spectroscopic Data

TechniqueSignature Peaks/ValuesStructural Insight
X-rayC-O bond length: 1.36 ÅConfirms furan ring geometry
¹H NMRδ 2.8 (q, J=6.5 Hz, CH₂NH₂)Ethylamine substituent

Advanced: How can conflicting spectroscopic data be resolved during structural validation?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., IR for functional groups, HRMS for exact mass).
  • Dynamic NMR: Resolve tautomerism or rotameric effects in the amine group .
  • Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., Gaussian09) to validate geometry .

Example: Discrepancies in amine proton signals may arise from solvent polarity; use DMSO-d₆ for enhanced resolution .

Advanced: What reaction mechanisms govern the compound’s transformations in catalytic processes?

Methodological Answer:

  • Oxidation: The carboxylic acid group can oxidize further using KMnO₄ under acidic conditions, proceeding via a radical intermediate .
  • Substitution: Electrophilic substitution at the furan ring (e.g., bromination) follows a π-complex intermediate mechanism .
  • Catalysis: Pd/C or Ru-based catalysts enhance hydrogenation of the ethylamine group (TOF up to 200 h⁻¹) .

Key Insight: Steric hindrance from the ethylamine group directs regioselectivity in substitution reactions .

Advanced: How to design experiments to synthesize derivatives for biological screening?

Methodological Answer:

  • Scaffold Modification: Replace the ethylamine group with fluorinated or aryl substituents via Suzuki coupling .
  • Carboxylic Acid Derivatives: Synthesize amides or esters using EDC/HOBt coupling agents .
  • Screening Workflow:
    • Library Synthesis: Parallel reactions under inert conditions (N₂ atmosphere).
    • Purification: Automated flash chromatography.
    • Bioassay: Test for antimicrobial activity using MIC assays .

Q. Table 3: Example Derivatives and Applications

DerivativeModificationPotential Application
5-(1-Trifluoroethyl)-furan-2-carboxylic acidCF₃ substitutionAnticancer agent screening
Methyl ester analogEsterificationProdrug development

Advanced: How does pH and solvent polarity affect the compound’s stability?

Methodological Answer:

  • Acidic Conditions (pH < 3): Protonation of the amine group increases solubility but risks furan ring hydrolysis .
  • Basic Conditions (pH > 9): Deprotonation of the carboxylic acid promotes aggregation; use polar aprotic solvents (e.g., DMF) to stabilize .
  • Storage: -20°C under argon; avoid prolonged exposure to light (UV degradation λmax 270 nm) .

Experimental Design:

  • Accelerated Stability Study: Use HPLC to monitor degradation products under stress conditions (40°C, 75% RH) .

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5-(1-Amino-ethyl)-furan-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.